Lacidipine-d10 Lacidipine-d10 An isotope labelled Lacidipine. Lacidipine is a calcium channel blocker used as an antihypertensive.
Brand Name: Vulcanchem
CAS No.: 1185245-62-8
VCID: VC0196441
InChI: InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+/i1D3,2D3,8D2,9D2
SMILES: CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C
Molecular Formula: C26H23NO6D10
Molecular Weight: 465.62

Lacidipine-d10

CAS No.: 1185245-62-8

Cat. No.: VC0196441

Molecular Formula: C26H23NO6D10

Molecular Weight: 465.62

Purity: > 95%

* For research use only. Not for human or veterinary use.

Lacidipine-d10 - 1185245-62-8

CAS No. 1185245-62-8
Molecular Formula C26H23NO6D10
Molecular Weight 465.62
IUPAC Name bis(1,1,2,2,2-pentadeuterioethyl) 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+/i1D3,2D3,8D2,9D2
SMILES CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C
Appearance White Solid
Melting Point 174-175°C

Chemical Identity and Properties

Lacidipine-d10 is a deuterated analog of lacidipine, a lipophilic dihydropyridine calcium channel antagonist with established antihypertensive properties. The compound carries the CAS registry number 1185245-62-8, while its non-deuterated parent compound lacidipine has the CAS number 103890-78-4 . The deuteration involves the strategic replacement of ten hydrogen atoms with deuterium isotopes, which maintains the pharmacological activity while providing distinct advantages for analytical applications. This modification creates a compound that behaves almost identically to lacidipine in biological systems but can be differentiated through mass spectrometry and other analytical techniques. The molecular structure retains the core dihydropyridine ring system that is crucial for calcium channel blocking activity, with the deuterium atoms primarily located on the ethyl ester groups.

Synthesis and Preparation Methods

The synthesis of lacidipine-d10 involves sophisticated deuteration processes applied to precursor compounds used in lacidipine synthesis. Typically, the preparation includes hydrogen-deuterium exchange reactions under specific conditions that facilitate the selective incorporation of deuterium atoms into the molecule. Common methodologies employ deuterated reagents and solvents to achieve the desired isotopic substitution pattern. The synthesis generally requires multiple steps, beginning with the preparation of appropriately deuterated starting materials, followed by their incorporation into the lacidipine scaffold.

Industrial production of lacidipine-d10 involves large-scale synthesis using deuterated reagents through a multi-step process that typically includes:

  • Dissolution of lacidipine or its precursors in deuterated solvents

  • Addition of deuterated catalysts to facilitate exchange reactions

  • Careful control of reaction conditions to ensure selective deuteration

  • Purification through crystallization or chromatography to obtain high-purity lacidipine-d10

Pharmacological Properties

Mechanism of Action

Lacidipine-d10 functions through the same mechanism as non-deuterated lacidipine, acting as a calcium channel antagonist with high selectivity for vascular tissue . The compound blocks voltage-dependent L-type calcium channels in vascular smooth muscle cells, preventing the transmembrane influx of calcium ions . This blockade leads to vasodilation and a reduction in total peripheral vascular resistance, ultimately lowering blood pressure. The high lipophilicity of lacidipine contributes to its accumulation in cellular membranes, which may explain its long duration of action and slow onset of activity .

Research indicates that lacidipine exhibits significant membrane partitioning, with the drug accumulating in the lipid bilayer before diffusing to the calcium channel receptor sites . This two-step process may contribute to the compound's prolonged activity profile and its preferential blockade of calcium channels in their inactivated state . The deuterated form maintains these pharmacodynamic properties while providing distinct advantages for pharmacokinetic investigations due to the isotopic labeling.

Pharmacokinetic Characteristics

The deuteration of lacidipine creates several potentially advantageous alterations to its pharmacokinetic profile. While maintaining similar pharmacological efficacy to the parent compound, lacidipine-d10 may exhibit altered metabolism due to the kinetic isotope effect. This phenomenon occurs because carbon-deuterium bonds typically require more energy to break than carbon-hydrogen bonds, potentially leading to:

  • Extended half-life in biological systems

  • Modified metabolic pathways

  • Altered distribution and elimination profiles

  • Potentially reduced formation of reactive metabolites

These characteristics make lacidipine-d10 particularly valuable for pharmacokinetic studies, allowing researchers to track the compound's metabolic fate with high precision and differentiate it from endogenous compounds or the non-deuterated parent drug. This utility is especially relevant for understanding the complex metabolism of dihydropyridine calcium channel blockers, which undergo extensive first-pass metabolism in the liver.

Research Applications

Pharmacokinetic and Metabolic Studies

Lacidipine-d10 serves as an invaluable tool in pharmacokinetic research, where the deuterium labeling enables precise tracking of the compound through biological systems. The isotopic modification creates a compound that can be readily distinguished from endogenous molecules and non-deuterated lacidipine using mass spectrometry and other analytical techniques. This capability is particularly valuable for:

  • Elucidating metabolic pathways of lacidipine

  • Identifying and quantifying metabolites

  • Determining the tissue distribution and elimination routes

  • Investigating potential drug-drug interactions

  • Evaluating the impact of genetic polymorphisms on drug metabolism

The deuterated compound can be used as an internal standard in quantitative analyses, providing improved accuracy and precision in the measurement of lacidipine concentrations in biological matrices. This application is particularly important for therapeutic drug monitoring and bioequivalence studies, where precise quantification is essential for ensuring appropriate dosing and therapeutic efficacy.

Analytical Applications

In analytical chemistry, lacidipine-d10 serves as a valuable reference standard for the quantification of lacidipine in various matrices, including pharmaceutical formulations and biological samples . The deuterated compound provides an ideal internal standard for chromatographic and mass spectrometric analyses, as it behaves nearly identically to lacidipine during sample preparation and analysis while being distinguishable based on its mass spectrum . This characteristic allows for the correction of variations in extraction efficiency, ionization suppression, and other matrix effects that can impact quantitative accuracy.

The availability of high-purity lacidipine-d10 standards has facilitated the development of sensitive and specific analytical methods for lacidipine quantification, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and high-performance thin-layer chromatography (HPTLC) techniques . These methods are essential for quality control in pharmaceutical manufacturing, bioequivalence studies, and clinical pharmacokinetic investigations.

Biological Activity

Antioxidant and Antiatherosclerotic Properties

Comparison with Other Dihydropyridine Calcium Channel Blockers

Lacidipine-d10, like its parent compound, belongs to the dihydropyridine class of calcium channel blockers, which includes numerous other agents used in cardiovascular medicine. The following table provides a comparative analysis of lacidipine versus other prominent dihydropyridine calcium channel blockers:

PropertyLacidipineAmlodipineNifedipineFelodipine
Vascular SelectivityHighModerateModerateHigh
Duration of ActionLong (24h)Very long (>24h)Short (4-6h)Intermediate (12-24h)
Reflex TachycardiaMinimalMinimalSignificantModerate
Antioxidant ActivityHighModerateLowModerate
LipophilicityVery highModerateHighHigh
Onset of ActionSlowSlowRapidIntermediate
Dosing FrequencyOnce dailyOnce dailyMultiple dailyOnce daily

Lacidipine distinguishes itself through its combination of high vascular selectivity, potent antioxidant properties, and very high lipophilicity . The deuterated form, lacidipine-d10, maintains these pharmacological characteristics while providing enhanced utility for analytical and pharmacokinetic applications due to its isotopic labeling. The strategic incorporation of deuterium atoms creates a compound that can be readily distinguished from the parent drug in analytical studies while maintaining nearly identical pharmacological properties.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator